Brassilexin
Overview
Description
Brassilexin is a phytoalexin, a type of antimicrobial and often antioxidative substance synthesized by plants to inhibit the growth of pathogens. It is produced by cruciferous plants, such as those in the Brassicaceae family, in response to pathogen attack. This compound is known for its potent antifungal properties, making it a subject of interest in agricultural and biochemical research .
Mechanism of Action
Target of Action
Brassilexin is a sulfur-containing phytoalexin that primarily targets the fungal pathogen Leptosphaeria maculans . This pathogen is capable of detoxifying this compound . This compound also inhibits cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola .
Mode of Action
This compound interacts with its targets by inhibiting their growth and development . The compound’s antifungal properties make it a potent defense mechanism
Biochemical Analysis
Biochemical Properties
The first detoxification step of Brassilexin involves its reductive bioconversion to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation to the water-soluble metabolite 3-formylindolyl-2-sulfonic acid .
Cellular Effects
The cellular effects of this compound are not fully understood yet. It is known that this compound prevents spore germination and hyphal growth of L. maculans .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation by pathogens. This transformation makes plants more susceptible to diseases .
Metabolic Pathways
This compound is involved in detoxification pathways. The first detoxification step of this compound involves its reductive bioconversion to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation to the water-soluble metabolite 3-formylindolyl-2-sulfonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of brassilexin typically involves the functionalization of indole derivatives. One common synthetic route starts with l-tryptophan, which undergoes a series of reactions including alkylation, thiourea formation, and cyclization to yield this compound . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is less common due to its specific application in research and agriculture. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Brassilexin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, such as 3-formylindolyl-2-sulfonic acid.
Reduction: The compound can be reduced to 3-aminomethyleneindole-2-thione.
Substitution: Substitution reactions can occur at the indole nucleus, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically require controlled pH and temperature conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various indole derivatives, which can further undergo hydrolysis and oxidation to yield water-soluble metabolites .
Scientific Research Applications
Brassilexin has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of indole derivatives.
Medicine: Research is ongoing to explore its potential antifungal properties for medical applications.
Comparison with Similar Compounds
Similar Compounds
Sinalexin: Another phytoalexin produced by cruciferous plants with similar antifungal properties.
Camalexin: A well-studied phytoalexin known for its broad-spectrum antimicrobial activity.
Brassinin: A precursor to brassilexin with similar biological activity.
Uniqueness of this compound
This compound is unique due to its specific structure and potent antifungal activity Unlike other phytoalexins, it has a distinct indole nucleus with specific substituents that confer its unique properties
Properties
IUPAC Name |
4H-[1,2]thiazolo[5,4-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMBEDDKDVIBQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)SN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923097 | |
Record name | 2H-[1,2]Thiazolo[5,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Brassilexin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
119752-76-0 | |
Record name | Brassilexin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119752-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brassilexin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119752760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-[1,2]Thiazolo[5,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brassilexin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 167 °C | |
Record name | Brassilexin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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